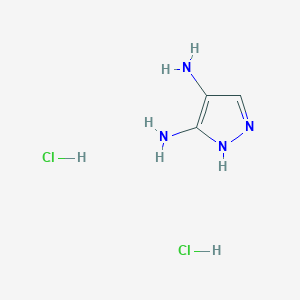

1H-pyrazole-4,5-diamine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

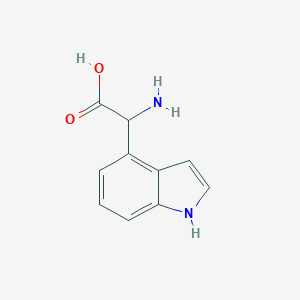

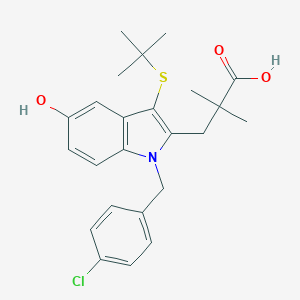

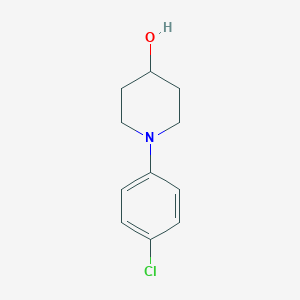

1H-pyrazole-4,5-diamine is a chemical compound with the empirical formula C11H13N3 . It is a solid substance .

Molecular Structure Analysis

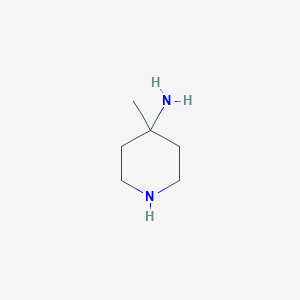

The SMILES string of 1H-pyrazole-4,5-diamine is NC1=C(N)C=NN1 . The InChI is 1S/C3H6N4/c4-2-1-6-7-3(2)5/h1H,4H2,(H3,5,6,7) .Physical And Chemical Properties Analysis

1H-pyrazole-4,5-diamine is a solid substance . Its molecular weight is 187.24 .科学的研究の応用

Synthesis and Derivative Formation

- 1H-pyrazole-4,5-diamine dihydrochloride is utilized as a precursor in the synthesis of various heterocyclic compounds. For instance, it's used in the synthesis of fused pyrazolo[1,5-a]pyrimidine derivatives under microwave irradiation and ultrasound as eco-friendly energy sources. These derivatives are synthesized through reactions with compounds like ethyl acetoacetate, benzylidenemalononitrile, ethyl propiolate, and malononitrile, and their structures are confirmed using NMR, MS, elemental analyses, and X-ray crystallography (Al‐Zaydi, 2009).

- It's also involved in the synthesis of various pyrazole, pyrazolone, and enaminonitrile pyrazole derivatives with applications in corrosion inhibition and antimicrobial activities. These derivatives exhibit higher antibacterial activities compared to conventional bactericide agents and have high efficiency as corrosion inhibitors (Sayed et al., 2018).

Optical Properties and Surface Morphological Studies

- This compound is used in the synthesis of novel pyrazole-based organic semiconductors. These semiconductors are studied for their optical properties like absorbance, transmittance, and band gap, as well as surface morphology using techniques such as Atomic Force Microscope (AFM) and DFT calculation for structure optimization and plotting HOMO-LUMO orbitals (Cetin et al., 2019).

Photocatalyst-Free Synthesis Applications

- A photocatalyst-free, visible-light-enhanced strategy for the synthesis of pyrazolo[1,5-a][1,3,5]triazine-2,4-diamines is developed using 1H-pyrazol-3-amines. This method is significant for its mild reaction conditions and potential applications in drug research and development (Guo et al., 2021).

Structural and Theoretical Investigations

- The compound is used in structural and theoretical investigations, like in the study of 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole. This study involves synthesizing and characterizing the compound using IR, NMR, and X-ray diffraction methods and performing theoretical calculations to understand molecular geometry, vibrational frequencies, and chemical shift values (Evecen et al., 2016).

Safety and Hazards

作用機序

Target of Action

Pyrazole-3,4-diamine Dihydrochloride, also known as 1H-pyrazole-4,5-diamine dihydrochloride, is a small molecule that primarily targets Estrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C . These targets play crucial roles in various biological processes. Estrogen receptors are involved in the regulation of many physiological processes including reproductive development and function, immune response, and cardiovascular health. Alcohol dehydrogenase 1C is an enzyme involved in the metabolism of alcohols in the body.

Mode of Action

For instance, it may act as an inhibitor, reducing the activity of the target enzymes or receptors .

Biochemical Pathways

Given its targets, it is likely to impact pathways related to estrogen signaling and alcohol metabolism .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, ie, the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of Pyrazole-3,4-diamine Dihydrochloride’s action depend on its interaction with its targets. For example, inhibition of estrogen receptors could potentially disrupt estrogen signaling pathways, leading to altered gene expression and cellular responses. Similarly, inhibition of Alcohol dehydrogenase 1C could affect alcohol metabolism, potentially leading to changes in the concentration of alcohol and its metabolites in the body .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Pyrazole-3,4-diamine Dihydrochloride. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. Moreover, individual-specific factors like age, sex, health status, and genetic makeup can also influence the compound’s efficacy and safety profile .

生化学分析

Biochemical Properties

Pyrazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

Some studies suggest that pyrazole derivatives may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Some studies suggest that pyrazole derivatives may have long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

It is known that pyrazole derivatives can interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is possible that it interacts with transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

特性

IUPAC Name |

1H-pyrazole-4,5-diamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4.2ClH/c4-2-1-6-7-3(2)5;;/h1H,4H2,(H3,5,6,7);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDWUEWGGIOHZSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8Cl2N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611462 |

Source

|

| Record name | 1H-Pyrazole-4,5-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16461-98-6 |

Source

|

| Record name | 1H-Pyrazole-4,5-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the molecular formula and weight of 2-benzyl-2H-pyrazole-3,4-diamine dihydrochloride?

A1: Unfortunately, the provided abstracts do not disclose the molecular weight or spectroscopic data for 2-benzyl-2H-pyrazole-3,4-diamine dihydrochloride. To obtain this information, you would need to refer to the full text of the research papers:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B178301.png)

![tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B178305.png)